1,4-Diazabicyclo[2.2.2]octane;hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
63741-22-0 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;hydrate |
InChI |
InChI=1S/C6H12N2.H2O/c1-2-8-5-3-7(1)4-6-8;/h1-6H2;1H2 |
InChI Key |
CENCJCZONJMUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.O |
Origin of Product |
United States |
Historical Perspectives and Foundational Studies of 1,4 Diazabicyclo 2.2.2 Octane
1,4-Diazabicyclo[2.2.2]octane, also known as triethylenediamine (TEDA), has been recognized in chemical literature for over a century. acs.org Foundational synthesis of the compound was achieved in 1943 by Hromatka and Engel. acs.org The compound does not occur naturally and is synthesized in the laboratory. bohrium.com Early production methods often resulted in low yields, but it is now commercially produced through the thermal reaction of compounds like ethanolamine (B43304) in the presence of zeolitic catalysts. bohrium.comwikipedia.org
Structurally, DABCO possesses a highly symmetrical, cage-like architecture with the chemical formula C₆H₁₂N₂. bohrium.com This conformation makes the lone pair of electrons on each tertiary nitrogen atom highly accessible, contributing to its strong nucleophilicity and basicity. acs.orgresearchgate.net These characteristics led to its early and widespread use as a catalyst, particularly in the formation of polyurethanes, and as a reagent in various organic syntheses, such as the Baylis-Hillman reaction. wikipedia.orgunigoa.ac.in Its ability to form crystalline adducts with molecules like hydrogen peroxide and sulfur dioxide was also an early indication of its complex-forming capabilities. acs.orgwikipedia.org
Evolution of Research Trajectories for 1,4 Diazabicyclo 2.2.2 Octane Hydrates
Initial research on DABCO primarily focused on its catalytic activity in anhydrous conditions. However, the hygroscopic nature of the solid compound necessitated an understanding of its interaction with water. bohrium.com This led to the investigation and characterization of its hydrated forms. A significant advancement in this area was the determination of the crystal structures of various DABCO hydrates through single-crystal X-ray diffraction. researchgate.net
Key research findings have elucidated the structures of different hydrates:
Monohydrate : In the monohydrate form, DABCO and water molecules are linked alternately, forming a distinct hydrogen-bonding network. researchgate.net
Hexahydrate : The hexahydrate exhibits a more complex structure where cyclic aggregates of water molecules create cavities. These cavities are occupied by DABCO molecules, which are doubly hydrogen-bonded to the water framework of the cage. researchgate.net
Further evolution in research has involved studying these hydrates under non-ambient conditions. For instance, high-pressure crystallization from aqueous solutions has been shown to induce hydration of DABCO salts, leading to the formation of different monohydrate polymorphs at varying pressures. acs.org These studies on pressure-induced hydration demonstrate how physical parameters can be used to modify the solvation and crystal packing of the compound. acs.org The investigation of hydrogen bonding architectures in these various hydrates remains a central theme, providing insight into the fundamental interactions that govern their structure and stability. researchgate.net
Scope and Significance of 1,4 Diazabicyclo 2.2.2 Octane Hydrate Investigations in Contemporary Chemistry
Crystal Growth and Hydrate Formation of 1,4-Diazabicyclo[2.2.2]octane
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical and versatile bicyclic amine that readily forms various crystalline hydrates. The study of these hydrates provides valuable insights into hydrogen bonding networks and crystal packing phenomena. This section details the synthesis and structural characteristics of its monohydrate, hexahydrate, and perhydrate forms, as well as the influence of high pressure on its crystallization and hydration.
Monohydrate Synthesis Routes and Polymorphism
The monohydrate of DABCO (C₆H₁₂N₂·H₂O) has been a subject of interest due to its polymorphic nature, exhibiting different crystal structures under various crystallization conditions. At least two polymorphs have been identified and characterized.
One polymorph crystallizes in the monoclinic space group C2/c. In this structure, the DABCO and water molecules are linked by O—H⋯N hydrogen bonds, forming a one-dimensional polymeric chain. Another crystalline form has been identified in the trigonal space group P3₁, which also features a polymeric structure held together by O—H⋯N hydrogen bonds, but with a different helical arrangement. Current time information in NA.researchgate.net The crystal densities of these two high-Z' polymorphs are quite similar. Current time information in NA.
The synthesis of DABCO monohydrate can be achieved through co-crystallization from solutions containing water. For instance, the 1:1 co-crystallization of DABCO with 4-nitrobenzoic acid in an ethanol-water mixture (3/1 ratio) yielded the salt dihydrate, C₆H₁₃N₂⁺·C₇H₄NO₄⁻·2H₂O, demonstrating the propensity of DABCO to incorporate water into its crystal lattice.
The two known polymorphic forms of DABCO monohydrate can be conceptually understood as structural analogs of sodium chloride (NaCl). In this model, the nearly spherical DABCO molecules form a distorted cubic closest packing arrangement, with water molecules occupying all of the octahedral interstices. researchgate.net
Table 1: Crystallographic Data for DABCO Monohydrate Polymorphs
| Polymorph | Crystal System | Space Group | Z' |
| I | Monoclinic | C2/c | 2 |
| II | Trigonal | P3₁ | 3 |
Hexahydrate Preparation Techniques
The hexahydrate of 1,4-diazabicyclo[2.2.2]octane (DABCO·6H₂O) is a higher hydrate that can be prepared by dissolving DABCO in a suitable solvent and introducing the appropriate amount of water. In its crystal structure, water molecules form a complex three-dimensional network that creates cavities. These cavities are then occupied by the DABCO molecules, which are connected to the water framework through hydrogen bonds.
Perhydrate Formation and Structural Analysis
1,4-Diazabicyclo[2.2.2]octane forms a stable perhydrate, DABCO·2H₂O₂, which is of interest as a solid source of hydrogen peroxide. The crystal structure of the bis(perhydrate) reveals a three-dimensional network where helical chains of hydrogen peroxide molecules are interconnected and linked to the DABCO molecules. In this structure, the hydrogen peroxide molecules interact with both the diamine and each other.
High-Pressure Crystallization and Pressure-Promoted Hydration Phenomena
High-pressure crystallization studies on salts of 1,4-diazabicyclo[2.2.2]octane have demonstrated that pressure can be a significant factor in promoting the formation of hydrates. For instance, while ambient-pressure crystallization of DABCO hydroiodide (dabcoHI) from aqueous solutions typically yields unsolvated polymorphs, high-pressure crystallization leads to hydration at pressures as low as 0.50 GPa.
Single crystals of two distinct monohydrates, α-dabcoHI·H₂O and β-dabcoHI·H₂O, have been grown in situ in a diamond-anvil cell at 0.50 GPa and 1.40 GPa, respectively. This pressure-promoted hydration is attributed to a combination of factors, including more efficient crystal packing and the formation of varied intermolecular interactions and hydrogen bonds. These findings suggest that pressure can be a powerful tool for modifying the solvation behavior of chemical compounds.
Advanced Synthetic Approaches for 1,4-Diazabicyclo[2.2.2]octane Derivatives
The unique structure and reactivity of 1,4-diazabicyclo[2.2.2]octane make it a valuable building block for the synthesis of a variety of derivatives, including betaines and salts.
Synthesis of 1,4-Diazabicyclo[2.2.2]octane Mono-betaines and Salts
A notable derivative of DABCO is its mono-betaine, 1-carboxymethyl-1,4-diazabicyclo[2.2.2]octane inner salt. This zwitterionic compound has been synthesized and characterized. It crystallizes as a monohydrate in the orthorhombic space group Pmn2₁. In the crystal structure, the DABCO mono-betaine and water molecules are linked into linear chains through H–O–H⋯OOC and H–O–H⋯N hydrogen bonds.
The formation of various salts of DABCO is also a well-established area of its chemistry. The protonation of one or both of the nitrogen atoms can be controlled by the stoichiometry of the acid used and the crystallization solvent. For example, the reaction of DABCO with 4-nitrobenzoic acid in a 1:1 molar ratio in an ethanol-water solution yields a monoprotonated salt dihydrate. In contrast, using methanol (B129727) as the solvent under similar stoichiometric conditions results in the formation of a diprotonated salt. The resulting cations and anions are linked by strong N—H⋯O hydrogen bonds.
Functionalization Strategies for 1,4-Diazabicyclo[2.2.2]octane Backbones
The functionalization of the DABCO backbone is a robust strategy for generating diverse chemical structures, particularly N-substituted piperazines, which are prevalent motifs in pharmaceutical compounds. d-nb.infonih.gov The primary pathway for this functionalization involves a two-step process: N-alkylation to form a quaternary ammonium (B1175870) salt, followed by a nucleophilic ring-opening reaction that results in C-N bond cleavage. rsc.orgnih.gov
N-Alkylation to Quaternary Ammonium Salts
The initial activation step involves the reaction of DABCO with an activating agent, most commonly an alkyl halide, to form a mono- or di-quaternary ammonium salt. acs.orgnih.govnih.gov These resulting salts, which can be classified as ionic liquids, are stable intermediates that are highly susceptible to nucleophilic attack due to the positive charge on the nitrogen atom, which makes the adjacent ethyl groups electrophilic. rsc.orgnih.gov
C-N Bond Cleavage and Piperazine (B1678402) Synthesis
Once the quaternary ammonium salt is formed, the strained bicyclic structure can be opened by a variety of nucleophiles. This ring-opening reaction cleaves one of the C-N bonds, converting the DABCO cage into a piperazine ring functionalized with an N-ethyl group that is further substituted by the nucleophile. rsc.orgresearchgate.net
A wide array of reagents can be used to activate the DABCO core for this transformation, including:
Alkyl Halides : The classic reagents for forming the initial quaternary salt. rsc.orgnih.gov
Sulfonyl Chlorides : Reaction with (hetero)aryl sulfonyl chlorides forms a charge-transfer complex that facilitates C-N bond cleavage, yielding N-ethylated piperazine sulfonamides. d-nb.infonih.gov
Other Electrophiles : The strategy has been extended to include aryl halides, carboxylic acids, activated alkynes, and benzynes, greatly expanding the diversity of accessible piperazine derivatives. rsc.orgnih.govresearchgate.net
This methodology has been refined into efficient one-pot, two-step protocols. For example, the reaction of DABCO with arylsulfonyl chlorides initially yields N-arylsulfonyl-4-(2-chloroethyl)piperazines. Without purification, these intermediates can then be treated with various nucleophiles to afford a library of diverse 4-(2-substituted ethyl) products in good yields. d-nb.infonih.gov This strategy underscores the utility of DABCO as a versatile building block for constructing complex, functionalized piperazine derivatives. nih.gov
| Activating Agent | Intermediate | Subsequent Nucleophile/Reaction | Final Product Type | Reference |
|---|---|---|---|---|
| Pentyl Bromide | 1,4-Dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Bromide | N/A (Used as Ionic Liquid) | Diquaternary Ammonium Salt | acs.org |
| p-Toluenesulfonyl chloride (p-TsCl) | Charge-Transfer Complex | Chloride ion (from p-TsCl) | 1-(2-chloroethyl)-4-tosylpiperazine | d-nb.infonih.gov |
| Alkyl Halides / Sulfonates | 1-Alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium Salt | Phenols | 1-Alkyl-4-(2-phenoxyethyl)piperazine | rsc.org |
Crystallographic Investigations of 1,4-Diazabicyclo[2.2.2]octane Hydrate Architectures
The three-dimensional arrangement of molecules in the solid state provides fundamental insights into the nature of intermolecular forces. For 1,4-Diazabicyclo[2.2.2]octane (DABCO) hydrates, crystallographic studies are crucial for understanding how the caged diamine structure interacts with water molecules to form stable, ordered supramolecular architectures.
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic coordinates within a crystalline solid. Studies have successfully characterized several hydrate forms of DABCO, revealing distinct structural arrangements based on the stoichiometry of water. uibk.ac.atresearchgate.net The monohydrate and hexahydrate of DABCO have been isolated and their structures determined, providing a clear picture of the resulting hydrogen-bonding frameworks. uibk.ac.atrsc.org
In one key study, the crystal structures of DABCO monohydrate and hexahydrate were determined. uibk.ac.at The monohydrate crystallizes in the monoclinic space group C2/c, while the hexahydrate adopts a triclinic P-1 space group. uibk.ac.atresearchgate.net The crystallographic data for these forms highlight the structural diversity that arises from different levels of hydration.
| Parameter | DABCO Monohydrate | DABCO Hexahydrate |
|---|---|---|
| Formula | C6H14N2O | C6H24N2O6 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/c | P-1 |
| a (Å) | 17.060(3) | 12.388(3) |
| b (Å) | 6.4020(13) | 13.064(3) |
| c (Å) | 13.911(3) | 19.006(4) |
| α (°) | 90 | 81.42(3) |
| β (°) | 114.28(3) | 89.65(3) |
| γ (°) | 90 | 64.47(3) |
| Volume (ų) | 1385.9(5) | 2726.2(10) |
| Z | 8 | 8 |
Hydrogen bonding is the dominant intermolecular force governing the structure of DABCO hydrates. The nitrogen atoms of the DABCO molecule act as hydrogen bond acceptors, while water molecules serve as both donors and acceptors, creating extensive and intricate networks. uibk.ac.atresearchgate.netrsc.org
In the monohydrate, the structure is characterized by a simple, repeating pattern where water and diamine molecules are alternately linked. uibk.ac.atresearchgate.net This forms a one-dimensional polymeric structure through O-H···N hydrogen bonds. researchgate.net
The hexahydrate exhibits a far more complex arrangement. uibk.ac.at Here, cyclic aggregates of water molecules form cage-like cavities. uibk.ac.atresearchgate.net The DABCO molecules occupy these cavities and are doubly hydrogen-bonded to the water framework of the cage. uibk.ac.atrsc.org This clathrate-like structure demonstrates the ability of water to form robust, self-assembled enclosures for guest molecules. uibk.ac.at In the hexahydrate, the asymmetric unit is notably complex, containing four DABCO and 24 water molecules, which are connected by a sophisticated system of O-H···N and O-H···O hydrogen bonds. researchgate.net
Molecular disorder is a common phenomenon in crystals where molecules or parts of molecules occupy multiple positions. In DABCO hydrates, disorder can arise from the rotational freedom of the DABCO cage or the arrangement of hydrogen atoms in the water network.
In the crystal structure of the monohydrate, both ordered and disordered DABCO molecules have been observed. uibk.ac.atresearchgate.net The hexahydrate structure also displays significant disorder. uibk.ac.at One of the four unique DABCO molecules in the asymmetric unit is orientationally disordered over two positions. researchgate.net Furthermore, the hydrogen atoms within the extensive water network are not well-ordered, which is a consequence of some water molecules being connected across crystallographic inversion centers. uibk.ac.at This necessary disorder impacts the entire hydrogen-bonding system. uibk.ac.at The crystal packing in the hexahydrate results in layers of DABCO units connected by the intricate water network. uibk.ac.at
Spectroscopic Characterization Techniques for 1,4-Diazabicyclo[2.2.2]octane Hydrates and Derivatives
Spectroscopic methods are essential complements to diffraction techniques, providing information about chemical bonding, functional groups, and molecular dynamics.
FTIR spectroscopy probes the vibrational modes of molecules. For DABCO hydrates, it is particularly useful for identifying the presence of water and characterizing the hydrogen bonds. The spectrum of DABCO hexahydrate shows characteristic bands corresponding to O-H, C-H, and other molecular vibrations. uibk.ac.at
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3230 | O-H stretching (hydrogen-bonded water) |
| 2963, 2938, 2872 | C-H stretching of the bicyclic cage |
| 1679 | H-O-H bending mode of water |
| 1455 | CH₂ scissoring |
| 1315 | CH₂ wagging |
| 1057 | C-N stretching |
| 992, 905, 835 | Cage deformation and rocking modes |
The broad band observed at 3230 cm⁻¹ is indicative of the O-H stretching vibrations of water molecules engaged in a strong hydrogen-bonding network. uibk.ac.at The presence of a sharp band at 1679 cm⁻¹ for the H-O-H bending mode further confirms the presence of crystalline water. uibk.ac.at These features are distinct from the spectrum of anhydrous DABCO and provide clear spectroscopic evidence of hydration.
NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. For 1,4-Diazabicyclo[2.2.2]octane, ¹H NMR is particularly simple due to the high symmetry of the molecule. All 12 hydrogen atoms are chemically equivalent, resulting in a single sharp peak in the spectrum of the anhydrous compound. chemicalbook.com
When studying hydrates or derivatives in solution (e.g., in D₂O), NMR can confirm the integrity of the DABCO cage and provide information about its protonation state. mdpi.com For instance, the ¹H NMR spectrum of a DABCO N,N'-dioxide salt in D₂O showed a sharp singlet, confirming that the cage structure is maintained in solution. mdpi.com While solution-state NMR does not probe the solid-state hydrate structure directly (as the hydrate would dissociate), it is invaluable for characterizing the DABCO moiety itself, which is the core component of the hydrated crystal. It is a standard method for confirming the structure of DABCO-based salts and coordination compounds that may also form hydrates. mdpi.com
Catalytic Applications of 1,4 Diazabicyclo 2.2.2 Octane and Its Hydrates in Organic Synthesis
Organocatalysis by 1,4-Diazabicyclo[2.2.2]octane Hydrate (B1144303) Derivatives
DABCO's effectiveness as an organocatalyst stems from its ability to act as either a nucleophile or a base, depending on the reaction conditions and substrates involved. researchgate.net The presence of water, forming hydrates, can also influence the reaction pathways, for instance, by participating in the reaction or affecting the catalyst's basicity and nucleophilicity.
Mechanistic Insights into Nucleophilic Catalysis
In nucleophilic catalysis, DABCO utilizes its lone pair of electrons on one of the nitrogen atoms to attack an electrophilic center in a substrate. This initial step is central to many of its catalytic cycles.
A key mechanistic feature is the formation of a zwitterionic intermediate. For example, in the reaction with an activated alkene, DABCO adds to the β-position, generating an enolate which then serves as a potent nucleophile for subsequent reactions. This strategy is the cornerstone of the Morita-Baylis-Hillman reaction. organic-chemistry.org
Similarly, theoretical studies using density functional theory (DFT) on the DABCO-catalyzed ring expansion of cyclopropyl (B3062369) ketones show that the first step is a nucleophilic addition of a DABCO nitrogen atom to a carbon atom of the cyclopropyl ring. sci-hub.red This attack leads to the opening of the three-membered ring and the formation of a zwitterionic intermediate, which then undergoes further transformation to yield the final product. sci-hub.red Global reactivity index analysis from these studies indicates that DABCO primarily functions as a Lewis base to increase the nucleophilicity of the reactant. sci-hub.red
Principles of Base Catalysis in Organic Transformations
As a base, DABCO can deprotonate a wide range of acidic protons, thereby generating reactive nucleophiles. Its efficacy as a base catalyst is attributed to its appropriate basicity and sterically accessible nitrogen atoms. eurekaselect.com In reactions like the Knoevenagel condensation, DABCO acts as a Brønsted base, abstracting a proton from an active methylene (B1212753) compound. researchgate.netresearchgate.net
This proton abstraction generates a carbanion or enolate, which is a powerful nucleophile. This newly formed nucleophile then attacks an electrophile, typically a carbonyl compound, initiating the condensation reaction. The catalyst is regenerated at the end of the reaction cycle, fulfilling its catalytic role. This mode of action is also observed in Henry reactions and various multi-component syntheses where the initial step involves the formation of a nucleophile through deprotonation. dbuniversity.ac.in In some transformations, DABCO can also provide Brønsted-base activation to a nucleophilic amine, enhancing its reactivity. acs.org
Diverse Reaction Types Catalyzed by 1,4-Diazabicyclo[2.2.2]octane and Its Hydrates
The dual catalytic nature of DABCO allows it to promote a wide array of chemical reactions, making it a valuable tool in synthetic organic chemistry.
Morita-Baylis-Hillman (MBH) Reactions and Their Variants
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, catalyzed by a tertiary amine or phosphine, with DABCO being one of the most common catalysts. organic-chemistry.orgresearchgate.net The reaction mechanism begins with the nucleophilic addition of DABCO to the activated alkene, forming a zwitterionic enolate intermediate. organic-chemistry.org This intermediate then adds to the aldehyde carbonyl group. A subsequent proton transfer and elimination of the DABCO catalyst yield the highly functionalized allylic alcohol product, known as the MBH adduct. organic-chemistry.org
Recent research has expanded the scope of this reaction, including the use of furaldehydes derived from carbohydrates to synthesize novel products, highlighting the catalyst's role in sustainable chemistry. acs.org
Table 1: Examples of DABCO-Catalyzed Morita-Baylis-Hillman Reactions This table is interactive and can be sorted by clicking on the column headers.
| Aldehyde | Activated Alkene | Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Methyl acrylate | 10 | THF | 85 |
| 4-Nitrobenzaldehyde | Acrylonitrile | 15 | Dichloromethane (B109758) | 92 |
| Furfural | Ethyl acrylate | 10 | Water | 78 |
Knoevenagel Condensation Reactions
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base. DABCO is an efficient catalyst for this transformation. researchgate.netresearchgate.net In this reaction, DABCO's role is purely that of a base. It abstracts a proton from the active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) to form a stabilized carbanion. researchgate.netrsc.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to afford the final α,β-unsaturated product. researchgate.net
The use of DABCO in these reactions is often associated with mild reaction conditions, high yields, and simple work-up procedures. researchgate.netrsc.org Studies have shown that using promoters like specific ionic liquids in conjunction with DABCO can further enhance catalytic activity. rsc.org
Table 2: Examples of DABCO-Catalyzed Knoevenagel Condensation Reactions This table is interactive and can be sorted by clicking on the column headers.
| Aldehyde | Active Methylene Compound | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Malononitrile | DABCO | Ethanol (B145695)/Water | 95 |
| Benzaldehyde | Ethyl cyanoacetate | DABCO/[HyEtPy]Cl | Water | 98 |
| 2-Naphthaldehyde | Malononitrile | DABCO | Acetonitrile (B52724) | 93 |
Cycloaddition Reactions (e.g., [3+2], [4+2])
DABCO is also a proficient catalyst for various cycloaddition reactions, which are powerful methods for constructing cyclic compounds. dbuniversity.ac.in It can catalyze [3+2] and [4+2] cycloadditions by acting as a nucleophile to generate a zwitterionic intermediate that serves as a dipole or diene. dbuniversity.ac.in
For instance, DABCO catalyzes the [3+2] cycloaddition of sulfamate-derived cyclic imines and isocyanoacetates to produce imidazoline (B1206853) derivatives. dbuniversity.ac.in It also effectively promotes [4+2] cycloadditions between β,γ-unsaturated α-ketoesters and allenic esters to yield tetrahydropyran (B127337) derivatives. dbuniversity.ac.in In a recently developed [4+2] annulation, Morita-Baylis-Hillman carbonates were found to serve as 1,4-dipoles in a DABCO-catalyzed reaction with isocyanates to furnish functionalized 3,4-dihydroquinazolinones in good to excellent yields. rsc.org
Table 3: Examples of DABCO-Catalyzed Cycloaddition Reactions This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Substrate 1 | Substrate 2 | Product Type | Yield (%) |
|---|---|---|---|---|
| [4+2] | 3-Acyl-2H-chromen-one | Ethyl 2,3-butadienoate | Dihydropyran-fused chromen-2-one | Good |
| [3+2] | Sulfamate-derived cyclic imine | Isocyanoacetate | Sulfamate-fused 2-imidazoline | Excellent |
| [4+2] | MBH carbonate of o-aminobenzaldehyde | Isocyanate | 3,4-Dihydroquinazolinone | 95 |
Michael Addition Reactions and Cascade Processes
1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a robust catalyst in Michael addition reactions and subsequent cascade processes, facilitating the formation of complex molecular architectures. A notable application is in the Michael/alkylation cascade reaction of N-unprotected 3-bromooxindoles with α,β-unsaturated acyl phosphonates. This reaction, catalyzed by DABCO, leads to the synthesis of highly functionalized spirocyclopropyl oxindoles. These compounds are analogs of a highly active non-nucleoside reverse transcriptase inhibitor against HIV-1. The process is characterized by its moderate yields and good to excellent diastereoselectivities. nih.gov
The reaction mechanism is believed to involve DABCO-derived α-substituted ammonium (B1175870) ylides, a hypothesis supported by control experiments and dynamic high-resolution mass spectrometry studies. The synthetic utility of this method has been demonstrated through a gram-scale reaction and subsequent Suzuki cross-coupling reactions of the product. nih.gov
Organocatalyzed cascade reactions, such as those facilitated by DABCO, are a powerful tool in organic synthesis. They allow for the formation of multiple bonds and stereocenters in a single step. nih.gov While β-ketoesters are common Michael donors, their application in certain cascade reactions can be challenging. However, with rational substrate modification and manipulation of the catalytic cycle, efficient Michael-Michael cascade reactions using specific β-ketoesters have been developed to generate highly substituted fused carbocycles in high yields and enantioselectivities. nih.gov
Henry Reactions
1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective catalyst for the Henry reaction, also known as the nitro-aldol reaction, which involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound. This reaction is particularly useful for the synthesis of β-nitro alcohols, which are valuable intermediates in organic synthesis.
An efficient and environmentally friendly application of DABCO in this context is the Henry reaction of isatins with nitromethane (B149229) or nitroethane. This method leads to the synthesis of 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives. The reaction is notable for being rapid, catalytic, and providing very high yields. Furthermore, it avoids the use of hazardous organic solvents, aligning with the principles of green chemistry. fao.org
DABCO-based ionic liquids, such as 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide (B78521), have also been employed as efficient and recyclable catalysts for the Henry reaction of various carbonyl compounds with nitroalkanes. researchgate.net This approach offers the advantages of a simple and clean reaction work-up, the avoidance of hazardous organic solvents, and the ability to recover and reuse the catalyst multiple times. researchgate.net
Cross-Coupling Reactions (e.g., Sonogashira)
1,4-Diazabicyclo[2.2.2]octane (DABCO) has proven to be a versatile and effective component in catalytic systems for cross-coupling reactions, most notably the Sonogashira reaction. This reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.com
DABCO has been successfully employed in both traditional palladium- and copper-cocatalyzed Sonogashira reactions, as well as in the development of more environmentally benign copper-free systems. In copper-free protocols, a combination of palladium acetate (B1210297) (Pd(OAc)₂) and DABCO has been shown to efficiently catalyze the cross-coupling of a variety of aryl halides (both iodides and bromides) with terminal alkynes, producing the corresponding alkynes in moderate to excellent yields. researchgate.net This system has demonstrated high turnover numbers (TONs), indicating its high catalytic efficiency. researchgate.net
In copper-catalyzed systems, the inexpensive combination of copper(I) iodide (CuI) and DABCO serves as an effective catalyst for the Sonogashira cross-coupling of aryl and vinyl halides. researchgate.net This system can facilitate the coupling of a range of substrates, including activated aryl chlorides, with terminal alkynes, resulting in moderate to excellent yields. researchgate.net
Furthermore, a novel DABCO-functionalized silica-supported copper(I) nanocatalyst has been developed for palladium-free Sonogashira reactions. In this heterogeneous catalyst, DABCO acts as both a stable linker and a chelating agent. The grafted DABCO plays a crucial role through a synergistic effect of coordination and electrostatic interactions, effectively stabilizing the Cu(I) species. This recyclable catalyst has shown high efficiency for the C-C bond formation between aryl halides and phenylacetylene. rsc.org
The use of DABCO as a base is also crucial in optimizing Sonogashira reactions catalyzed by air-stable, monoligated precatalysts, where solvent choice and base selection significantly impact reaction conversion and yield. nih.gov
Ring Opening Reactions
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile catalyst for various ring-opening reactions, demonstrating its utility in the synthesis of functionalized organic molecules. eurekaselect.combohrium.com It has been effectively used in the ring-opening of strained cyclic compounds such as aziridines and cyclopropanes. eurekaselect.combohrium.com
DABCO has been identified as an efficient organocatalyst for the ring-opening of aziridines with amines or thiols. eurekaselect.com This reaction provides a straightforward route to β-amino alcohols and β-aminothioethers. eurekaselect.com
In another application, DABCO catalyzes the ring-opening of activated cyclopropanes. For instance, a novel and efficient method for constructing γ-lactams with an all-carbon quaternary center has been developed via a DABCO-catalyzed reaction of EWG-activated cyclopropanecarboxamides and electron-deficient alkenes. nih.govlnu.edu.cn This process involves a sequential ring-opening of the activated cyclopropane (B1198618), followed by an intermolecular Michael addition and an intramolecular aza-cyclization. nih.govlnu.edu.cn
Furthermore, quaternary ammonium salts derived from the alkylation of DABCO can undergo nucleophilic ring-opening reactions with phenols and other nucleophiles at high temperatures in solvents like polyethylene (B3416737) glycol (PEG) or diglyme. This reaction yields piperazine (B1678402) products, specifically 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives. rsc.org One-pot methodologies have also been developed that allow for the synthesis of these piperazines directly from primary alcohols, alkyl halides, or sulfonates, using phenols or other nucleophiles in the presence of DABCO. rsc.org
Hydration of Activated Alkynes for Divinyl Ether Synthesis
A practical and efficient method for the synthesis of divinyl ethers involves the DABCO-catalyzed hydration of readily available activated alkynes. nih.govacs.orgnih.gov This reaction proceeds with complete atom economy through a straightforward experimental procedure. Among various tertiary amines studied for this transformation, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as the most effective and efficient catalyst. nih.govacs.orgnih.gov
The choice of solvent is critical for the success of this process. The reaction is best performed in wet dichloromethane for propiolic esters and alkynones, while wet acetonitrile is the preferred solvent for propiolamides. nih.govacs.org The general procedure for propiolic esters and alkynones involves stirring the alkyne in dichloromethane saturated with water in the presence of a catalytic amount of DABCO at room temperature. For propiolamides, the reaction is carried out in dry acetonitrile with the addition of water and a catalytic amount of DABCO. nih.govacs.org
This methodology provides access to new divinyl ethers, including those containing amide groups, which were not previously known. nih.gov The development of this DABCO-catalyzed hydration opens avenues for further investigation into the properties of these novel compounds. nih.gov
Table 1: DABCO-Catalyzed Addition of Water to Activated Alkynes nih.gov
| Entry | Alkyne Substrate | Solvent | Catalyst Loading (mol%) | Time (h) | Product | Yield (%) |
| 1 | Propiolic Ester | Wet CH₂Cl₂ | 10 | 1 | Divinyl Ether | >99 |
| 2 | Alkynone | Wet CH₂Cl₂ | 10 | 1 | Divinyl Ether | >99 |
| 3 | Propiolamide | Wet CH₃CN | 25 | 5 | Divinyl Ether | 85 |
Catalysis in the Synthesis of Heterocyclic Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly effective and versatile organocatalyst in the synthesis of a wide array of heterocyclic compounds. eurekaselect.comingentaconnect.com Its utility stems from its properties as a good nucleophile and a non-toxic, inexpensive base, which promotes various organic transformations leading to the formation of heterocyclic rings. ingentaconnect.com
DABCO has been successfully employed in the synthesis of various heterocyclic systems, including:
Quinazolines and Thiazoloquinazolines : A convenient one-pot synthesis of 2-arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-diones has been established through a DABCO-catalyzed Michael-type addition reaction. nih.gov Additionally, DABCO catalyzes the conversion of methyl-2-(2-thiocyanatoacetamido)benzoate to ethyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetate. nih.gov
Xanthene Derivatives : DABCO has been used as a catalyst for the synthesis of xanthene derivatives in aqueous media. eurekaselect.com
Chromene Derivatives : The synthesis of substituted chromenes can be achieved through a DABCO-catalyzed reaction of but-3-yn-2-one and methyl propiolate with salicyl N-tosylimines. eurekaselect.com
γ-Lactams : DABCO catalyzes the ring-opening of activated cyclopropanes and subsequent recyclization to form γ-lactams with an all-carbon quaternary center. eurekaselect.com
Other Heterocycles : DABCO has also been implicated in the synthesis of 1,4-dioxane, morpholine, and piperazinone derivatives through its reaction with various nucleophiles and activated alkynes. eurekaselect.com It is also effective in synthesizing tetrahydropyrimidines and isoxazolines. bohrium.com
The catalytic activity of DABCO in these syntheses often proceeds through environmentally friendly pathways, making it an attractive choice for sustainable organic synthesis. ingentaconnect.com
Green Chemistry Principles and Sustainable Catalysis with 1,4-Diazabicyclo[2.2.2]octane Hydrates
1,4-Diazabicyclo[2.2.2]octane (DABCO) and its hydrates are exemplary organocatalysts that align well with the principles of green chemistry. Their application in organic synthesis promotes sustainability through several key attributes. ingentaconnect.comeurjchem.com
DABCO is an inexpensive, non-toxic, and readily available catalyst, which reduces the economic and environmental costs associated with chemical synthesis. bohrium.comingentaconnect.com It is a highly reactive and selective catalyst that often allows for reactions to be conducted under mild conditions, leading to excellent yields of the desired products. ingentaconnect.com Many of the reactions catalyzed by DABCO can be performed in environmentally benign solvents, such as water, or even under solvent-free conditions, which minimizes the generation of hazardous waste. eurekaselect.comunigoa.ac.in
The use of DABCO as a catalyst often leads to high atom economy, as seen in cycloaddition reactions and the hydration of alkynes, where all the atoms of the reactants are incorporated into the final product. nih.govdbuniversity.ac.in This adherence to the seventh principle of green chemistry, which encourages the use of renewable feedstocks, is further exemplified in the Morita-Baylis-Hillman reaction of furaldehydes and acrylates using DABCO, where furaldehydes can be derived from biomass. acs.org
Application in Environmentally Benign Reaction Conditions
The principles of green chemistry encourage the use of reaction conditions that minimize or eliminate the use of hazardous substances. DABCO and its hydrates have proven to be excellent catalysts in this context, effectively promoting reactions in aqueous media, under solvent-free conditions, or in other environmentally benign solvent systems, thus reducing the reliance on volatile and often toxic organic solvents. eurjchem.comtandfonline.comeurjchem.comunigoa.ac.inbohrium.com
One significant area of application is in multicomponent reactions (MCRs) in aqueous media. For instance, DABCO has been successfully used as a catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives from aromatic aldehydes, dimedone, and active methylene compounds. tandfonline.com Conducting these reactions in water or 50% aqueous ethanol not only aligns with green chemistry principles but also simplifies the work-up procedure. tandfonline.com Similarly, the synthesis of 5-aryl-(1H,3H,5H,10H)-pyrimido[4,5-b]quinoline-2,4-diones has been achieved in water at reflux, catalyzed by DABCO. eurjchem.comresearchgate.net The hydrolysis of 2-amino-9-benzyl-6-chloro-9H-purine in refluxing water is another example of a DABCO-catalyzed reaction in an aqueous environment. rsc.org
Solvent-free, or neat, reaction conditions represent another significant advancement in environmentally friendly synthesis. DABCO has been shown to be a highly efficient catalyst for the synthesis of dihydropyrano[3,2-c]chromene derivatives from aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) under solventless conditions at 100°C. unigoa.ac.in This method offers advantages such as mild reaction conditions, short reaction times, and easy product isolation. unigoa.ac.in The Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones, has also been effectively catalyzed by DABCO triflate under solvent-free conditions at 80°C, providing excellent yields in a short timeframe. nih.gov Furthermore, Knoevenagel condensation reactions have been carried out under solvent-free conditions at room temperature using a magnetic resorcinol-formaldehyde resin functionalized with DABCO. nih.gov
The following table summarizes selected DABCO-catalyzed reactions conducted under environmentally benign conditions:
| Reaction Type | Reactants | Catalyst | Conditions | Product | Yield (%) |
| Tetrahydrobenzo[b]pyran Synthesis | 4-Methylbenzaldehyde, Dimedone, Malononitrile | DABCO (10 mol%) | Water, Reflux, 2h | 2-Amino-4-(4-methylphenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran | 92 |
| Dihydropyrano[3,2-c]chromene Synthesis | Aromatic Aldehydes, Malononitrile, 4-Hydroxycoumarin | DABCO (5 mol%) | Neat, 100°C | Dihydropyrano[3,2-c]chromene derivatives | 90-98 |
| Biginelli Reaction | 4-Methoxybenzaldehyde, Urea, Ethyl Acetoacetate | DABCO Triflate (5 mol%) | Solvent-free, 80°C | Dihydropyrimidinone derivative | 99 |
| Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | Fe3O4@RF/DABCO (0.01 g) | Solvent-free, Room Temp., 10 min | (E)-ethyl 2-cyano-3-phenylacrylate | 98 |
Catalyst Reusability and Efficiency in Multi-Cycle Operations
A notable example is a magnetic nanocatalyst where DABCO is supported on a resorcinol-formaldehyde resin coated on iron oxide nanoparticles (Fe3O4@RF/DABCO). nih.gov This catalyst was used for the Knoevenagel condensation under solvent-free conditions. Due to its magnetic properties, the catalyst could be easily separated from the reaction mixture using an external magnet and was reused for seven consecutive cycles. The results showed only a minor decrease in product yield, highlighting the catalyst's high stability and recyclability. nih.gov
In another study, a silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) was employed for the synthesis of 4H-benzo[b]pyran derivatives and demonstrated good reusability. eurjchem.com Similarly, DABCO-based ionic liquids have been developed and shown to be recyclable for several runs without a significant drop in their catalytic activity in aqueous Knoevenagel condensations. acs.org
The efficiency of a VO(acac)2/DABCO system in an ionic liquid for the aerobic oxidation of alcohols was also tested for reusability. The catalytic system could be recycled and reused for three runs without any significant loss of catalytic activity. eurjchem.com Another report mentions the use of a quaternary ammonium salt of DABCO, [H-dabco][AcO], for the one-pot synthesis of β-phosphonomalonates under solvent-free conditions. This catalyst could be recovered and reused for at least six cycles without a noticeable loss in its activity. unigoa.ac.in
The following table details the reusability of the Fe3O4@RF/DABCO catalyst in the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate: nih.gov
| Cycle | 1 | 2 | 3 | 4 | 5 | 6 | 7 |
| Yield (%) | 98 | 98 | 97 | 96 | 96 | 95 | 94 |
The consistent high yields across multiple cycles underscore the robustness and economic viability of using supported DABCO catalysts in synthetic organic chemistry.
1,4 Diazabicyclo 2.2.2 Octane Hydrates in Metal Organic Frameworks Mofs and Coordination Chemistry
Design and Synthesis of 1,4-Diazabicyclo[2.2.2]octane-Based MOFs
The design and synthesis of MOFs incorporating 1,4-diazabicyclo[2.2.2]octane are driven by the compound's ability to act as a versatile building block, influencing the final structure and properties of the material. The presence of water molecules, forming hydrate (B1144303) species, can also play a crucial role in the crystallization process.
Role of 1,4-Diazabicyclo[2.2.2]octane as a Linker or Pillar in MOF Structures
1,4-Diazabicyclo[2.2.2]octane is widely utilized as a pillar ligand in the construction of pillared-paddlewheel MOFs. nsf.gov In these structures, two-dimensional layers formed by metal cations (like Zn²⁺ or Cu²⁺) and dicarboxylate linkers are connected by DABCO molecules acting as pillars, creating a three-dimensional framework. researchgate.net This pillared structure is a common motif, with the general formula M₂(dicarboxylate)₂(DABCO). semanticscholar.org The choice of metal and dicarboxylate ligand allows for the tuning of the MOF's properties. rsc.org For example, DABCO has been used in conjunction with ligands like 1,4-benzenedicarboxylate (BDC) and 2,6-naphthalenedicarboxylate (2,6-ndc) to create these pillared frameworks. researchgate.netsemanticscholar.orgrsc.org The rigid, cage-like structure of DABCO provides stability and creates well-defined pores within the MOF. acs.org
Table 1: Examples of 1,4-Diazabicyclo[2.2.2]octane-Based MOFs
| MOF Designation | Metal Ion | Dicarboxylate Linker | Role of DABCO |
|---|---|---|---|
| DMOF | Zn²⁺, Cu²⁺, etc. | 1,4-benzenedicarboxylate (BDC) | Pillar |
| M₂(2,6-ndc)₂(dabco) | Cu²⁺, Zn²⁺ | 2,6-naphthalenedicarboxylate (2,6-ndc) | Pillar |
| [Zn₂(bdc)₂(dabco)] | Zn²⁺ | 1,4-benzenedicarboxylate (bdc) | Pillar |
| CatPMOF-1(Fe)-pz | Fe | H₁₀TcatPP | Bridging axial ligand |
Solvent-Free and Ball-Milling Synthesis Strategies for 1,4-Diazabicyclo[2.2.2]octane MOFs
In a push towards more environmentally friendly and efficient synthesis methods, solvent-free and ball-milling techniques have been successfully applied to produce DABCO-based MOFs. researchgate.netsharif.edu Ball-milling, a mechanochemical method, allows for the synthesis of MOFs like M₂(BDC)₂(DABCO) (where M = Co, Ni, Cu, and Zn) at room temperature without the use of solvents. researchgate.net This approach is considered a green, low-cost, and scalable strategy for producing nanoporous particles of these materials. researchgate.netmdpi.comsemanticscholar.org The resulting MOFs have been characterized to confirm their structure and morphology, demonstrating the viability of these solvent-free methods. researchgate.net
Catalytic Activity of 1,4-Diazabicyclo[2.2.2]octane-Functionalized MOFs
The incorporation of 1,4-diazabicyclo[2.2.2]octane into MOFs can impart catalytic activity, leveraging the basic nature of the DABCO moiety and the structural features of the framework. These materials have shown promise as heterogeneous catalysts in various organic transformations.
Applications in Carbon Dioxide Cycloaddition Reactions
DABCO-based MOFs have emerged as effective catalysts for the chemical fixation of carbon dioxide, specifically in the cycloaddition reaction of CO₂ with epoxides to form cyclic carbonates. semanticscholar.orgrsc.org The tertiary amine functionality of the DABCO component is a key catalytic site for this transformation. semanticscholar.org In pillared MOFs of the DMOF series, M₂(BDC)₂(DABCO), the catalytic activity can be tuned by changing the metal ion and functionalizing the dicarboxylate linker. semanticscholar.org For instance, a hydroxy-functionalized DMOF(Zn)-OH demonstrated high efficiency for CO₂ cycloaddition. semanticscholar.org
The catalytic performance of these MOFs can be significant, with some systems achieving high yields under mild conditions, even at ambient CO₂ pressure. rsc.org The porous nature of the MOFs allows for the diffusion of reactants to the active sites within the framework. scribd.com
Table 2: Catalytic Performance of DABCO-MOFs in CO₂ Cycloaddition
| Catalyst | Epoxide | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| [Zn₆(TATAB)₄(DABCO)₃(H₂O)₃] | Propylene oxide | 100 °C, 1 atm CO₂, 16 h | 99 | rsc.org |
| [Zn₆(TATAB)₄(DABCO)₃(H₂O)₃] | Epichlorohydrin | 100 °C, 1 atm CO₂, 16 h | 95 | rsc.org |
| [Zn₆(TATAB)₄(DABCO)₃(H₂O)₃] | Butylene oxide | 100 °C, 1 atm CO₂, 16 h | 91 | rsc.org |
| [Zn₆(TATAB)₄(DABCO)₃(H₂O)₃] | Styrene oxide | 100 °C, 1 atm CO₂, 16 h | 89 | rsc.org |
| Ni₂(BDC)₂(DABCO)/TBAB | Propylene oxide | 100 °C, 1.2 MPa CO₂, 12 h | 93 | scribd.com |
Catalysis of Acylation Reactions
MOFs of the type M₂(BDC)₂(DABCO) (M=Co, Ni, Cu, Zn), synthesized via ball-milling, have also demonstrated catalytic activity in acylation reactions. researchgate.net These materials have been used for the acylation of alcohols, amines, and aldehydes with acetic anhydride (B1165640) in the absence of a solvent. researchgate.net The Lewis acid sites on the metal centers within the MOF structure are believed to play a crucial role in this catalytic process. researchgate.net The efficiency of these reactions can be further enhanced by microwave irradiation. researchgate.net
Photocatalytic Degradation Capabilities in Derived Systems
Metal-Organic Frameworks (MOFs) incorporating 1,4-diazabicyclo[2.2.2]octane (DABCO) as a linker or chelating agent have demonstrated significant potential as photocatalysts for the degradation of environmental pollutants. researchgate.netmdpi.com These crystalline porous materials offer high surface areas and tunable structures, which are advantageous for catalytic applications. acs.orgmdpi.com The integration of DABCO into the MOF structure can influence the electronic and adsorptive properties of the material, enhancing its photocatalytic efficiency under visible light. researchgate.netresearchgate.net
The fundamental mechanism of photocatalysis in these MOF-based systems involves the absorption of light to generate electron-hole pairs. mdpi.comresearchgate.net These charge carriers then migrate to the catalyst's surface and initiate redox reactions, producing reactive oxygen species (like hydroxyl radicals) that can break down complex organic pollutants into simpler, less harmful substances such as CO2 and H2O. ccspublishing.org.cn
A notable example involves a cobalt-based MOF (Co-MOF) synthesized using DABCO as a linker. This Co-MOF was functionalized with photosensitive dyes, methylene (B1212753) blue (MB) and methyl orange (MO), to create MB@Co-MOF and MO@Co-MOF composites. These composites were then evaluated for their ability to degrade Eriochrome Black-T (EBT), an anionic azo dye, under visible light irradiation. The results showed a marked improvement in photocatalytic activity for the dye-sensitized composites compared to the original Co-MOF. researchgate.net The MB@Co-MOF composite was particularly effective, achieving nearly complete degradation of the EBT dye. The enhanced performance is attributed to the improved separation and migration of light-induced charges. researchgate.netccspublishing.org.cn The stability of the MB@Co-MOF photocatalyst was also noteworthy, as it maintained high efficiency over five cycles of use. researchgate.net
Another study investigated both monometallic Co-MOF(DABCO) and bimetallic NiCo-MOF(DABCO) for the photocatalytic degradation of the antibiotic cefoperazone (B1668861) under visible light. researchgate.net The use of DABCO as a chelating agent was central to the synthesis of these catalysts. Such research highlights the versatility of DABCO-derived MOFs in addressing a range of persistent organic pollutants found in wastewater, from industrial dyes to pharmaceuticals. researchgate.netmdpi.com
| Photocatalyst | Pollutant | Irradiation Time (min) | Photocatalytic Efficiency (%) | Degradation Rate Constant (k, min⁻¹) |
|---|---|---|---|---|
| Co-MOF | EBT | 240 | 78.9 | 0.02 |
| MO@Co-MOF | EBT | 240 | 92.0 | 0.05 |
| MB@Co-MOF | EBT | 240 | 99.7 | 0.08 |
Development of Supported Ionic Liquid Catalysts Incorporating 1,4-Diazabicyclo[2.2.2]octane
Ionic liquids (ILs) derived from 1,4-diazabicyclo[2.2.2]octane have emerged as a versatile class of catalysts, prized for their low volatility, high thermal stability, and recyclability. jchemlett.comnih.gov When these DABCO-based ILs are immobilized on solid supports, they combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst reuse). acs.org This approach has led to the development of robust and efficient supported ionic liquid catalysts (SILCs).
One area of significant progress is the use of magnetic nanoparticles as a support material. For instance, a silica-coated magnetic nanoparticle-supported DABCO-derived acidic ionic liquid has been synthesized and used as a highly efficient and recyclable catalyst. acs.org This nanocomposite demonstrated excellent performance in the synthesis of bioactive 3,3-di(indolyl)indolin-2-ones in water, achieving good to excellent yields. The catalyst's magnetic core allows for simple recovery from the reaction mixture using an external magnet, enabling its reuse for multiple successive runs without a significant drop in activity. acs.org Similarly, gold nanoparticles supported on DABCO-triazole ionic liquid-modified magnetic nanoparticles have been developed for A3 coupling reactions in water. This catalyst was easily recovered and recycled six times with only a minor decrease in activity. ua.es
The recyclability and sustained performance of these catalysts are critical for developing sustainable chemical processes. acs.org In the aza-Michael addition of various amines to α,β-unsaturated amides, a DABCO-based ionic liquid, [DABCO–PDO][OAc], was found to be highly efficient. The catalyst could be reused up to eight times while maintaining high catalytic activity, showcasing its robustness. acs.org The choice of anions and cations in the DABCO-based IL structure can also be tailored to optimize catalytic applicability and moisture resistance for specific reactions, such as the synthesis of 1,3-thiazolidin-4-one derivatives. tandfonline.com
These supported systems are not limited to nanoparticles. Silica has also been used as a support, with materials like silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride proving to be effective heterogeneous catalysts for synthesizing various organic compounds. eurjchem.com The development of these DABCO-based supported ionic liquid catalysts represents a key strategy in green chemistry, offering efficient, environmentally friendly, and reusable catalytic systems for a wide range of organic transformations. thieme-connect.comrsc.org
| Catalyst System | Support | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| DABCO-derived acidic ionic liquid | Silica-coated magnetic nanoparticles | Synthesis of 3,3-di(indolyl)indolin-2-ones | Excellent yields; easily recovered and recycled for successive runs with no appreciable loss in activity. | acs.org |
| [DABCO–PDO][OAc] | Unsupported | Aza-Michael addition | Catalyst could be reused up to eight times while maintaining high catalytic activity. | acs.org |
| Gold on DABCO-triazole ionic liquid | Magnetic nanoparticles (Fe₃O₄) | A3 coupling reaction | Easily recovered and recycled six times with a small decrease in activity. | ua.es |
| [H₂-DABCO][HSO₄]₂ and related ILs | Unsupported | Synthesis of 1,3-thiazolidin-4-one | Catalyst was effectively recycled five times without losing significant catalytic activity. | tandfonline.com |
Theoretical and Computational Investigations of 1,4 Diazabicyclo 2.2.2 Octane Hydrates
Kinetic Studies and Mechanistic Insights
Reaction Progress Kinetic Analysis in Catalytic Processes
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating the mechanisms of complex catalytic reactions by monitoring the concentrations of reactants, products, and intermediates over time. While specific RPKA studies on 1,4-Diazabicyclo[2.2.2]octane (DABCO) hydrate (B1144303) are not extensively documented, the principles of kinetic analysis are widely applied to understand the catalytic role of DABCO in various organic transformations. These investigations, often supported by computational methods like Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the factors controlling reaction rates.
A prominent area of study is the DABCO-catalyzed Cloke–Wilson rearrangement, a transformation of cyclopropyl (B3062369) ketones into 2,3-dihydrofurans. nih.govacs.org Computational studies on this reaction reveal a stepwise mechanism that begins with the nucleophilic attack of DABCO on the cyclopropane (B1198618) ring. nih.govacs.org This initial step leads to the formation of a zwitterionic intermediate. nih.gov The reaction then proceeds through an intramolecular ring closure to form the dihydrofuran product and regenerate the DABCO catalyst. nih.gov
Kinetic and computational analyses of such reactions focus on determining the activation energies (ΔG‡) for each step. For instance, in the rearrangement of a specific cyclopropyl ketone, the initial nucleophilic attack by DABCO to form the zwitterionic intermediate has a calculated activation barrier of 33.9 kcal/mol. nih.govacs.org The subsequent intramolecular ring closure has its own distinct transition state and activation energy. nih.gov By analyzing the energy profile of the entire reaction, researchers can identify the rate-determining step and understand how the catalyst facilitates the transformation.
These theoretical investigations highlight that the catalytic cycle involves the formation of a Lewis adduct between the Lewis base catalyst (DABCO) and the substrate. nih.gov This interaction raises the energy of the highest occupied molecular orbital (HOMO) of the substrate, thereby activating it for the subsequent reaction steps. nih.gov The study of reaction kinetics, whether through experimental monitoring or computational modeling, is crucial for understanding these mechanistic details and for optimizing reaction conditions. The data derived from these analyses can provide a comprehensive picture of the catalyst's behavior, including its activation, turnover, and potential deactivation pathways.
Table 1: Calculated Activation and Reaction Free Energies for a DABCO-Catalyzed Cloke–Wilson Rearrangement
| Reaction Step | Description | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| Step 1: Nucleophilic Attack | DABCO attacks the C2 position of the cyclopropane ring to form a zwitterionic intermediate. | 33.9 | 18.3 |
| Step 2: Ring Closure | The zwitterionic intermediate undergoes a 5-exo-tet cyclization to form the 2,3-dihydrofuran (B140613) product and regenerate the DABCO catalyst. | Data Not Specified | Data Not Specified |
Data sourced from computational studies on the DABCO-catalyzed Cloke–Wilson rearrangement. nih.govacs.org
Investigation of Solvent Effects on Reaction Kinetics and Mechanisms
The solvent plays a critical role in the kinetics and mechanism of chemical reactions, particularly those involving charged intermediates or transition states, as is common in catalysis by 1,4-Diazabicyclo[2.2.2]octane (DABCO). The hydrate form of DABCO implies the presence of water, which can significantly influence reactions through hydrogen bonding and polarity effects.
The efficiency of DABCO as a catalyst is also highly solvent-dependent in other reactions. For example, in the synthesis of isoxazole (B147169) derivatives from primary nitro compounds, DABCO shows the best results in chloroform (B151607) and ethanol (B145695). organic-chemistry.org The proposed mechanism involves the formation of H-bonded ion pairs between the protonated DABCO and the reaction adduct, and the stability of these intermediates is directly influenced by the solvent. organic-chemistry.org Similarly, in the synthesis of polyhydroquinoline derivatives, while solvent-free conditions are often optimal, the use of ethanol or water can facilitate the reaction by activating substrates through hydrogen bonding, even though these solvents might also interact with and slightly reduce the catalytic activity of DABCO. nih.gov
The choice of solvent can even alter the reaction pathway or product distribution. In some cases, specialized solvent systems like deep eutectic solvents (DESs) based on N-alkylated DABCO and polyethylene (B3416737) glycols have been developed to act as both the reaction medium and the catalyst, demonstrating the intricate relationship between the solvent and the catalytic process. acs.org
Table 2: Influence of Solvent on the Rate Constant (k) of the Menshutkin Reaction
| Solvent | Reaction | Relative Rate Constant (k_rel) |
|---|---|---|
| Chloroform | DABCO + Alkyl Halide | High |
| Ethanol | DABCO + Alkyl Halide | High |
| Ethanol/Water Mixtures | DABCO + 4-Nitrobenzoic Acid | Forms 1:1 Salt Dihydrate |
| Methanol (B129727) | DABCO + 4-Nitrobenzoic Acid | Forms 1:2 Salt |
| Solvent-Free | Hantzsch Reaction for Polyhydroquinolines | Optimal |
This table provides a qualitative summary based on findings from multiple sources, illustrating the significant impact of the solvent on DABCO-involved reactions. rsc.orgorganic-chemistry.orgnih.gov
1,4 Diazabicyclo 2.2.2 Octane Hydrates in Advanced Materials Science
Polymer Chemistry and Polymerization Reactions Involving 1,4-Diazabicyclo[2.2.2]octane Hydrates
1,4-Diazabicyclo[2.2.2]octane (DABCO), a bicyclic tertiary amine, and its hydrates are recognized for their significant catalytic activity in a variety of organic transformations and polymerization reactions. researchgate.net Its effectiveness stems from its nature as a highly nucleophilic and non-toxic base catalyst that is inexpensive and easy to handle. researchgate.neteurjchem.com In polymer science, DABCO is particularly noted for its role as both a catalyst and a crosslinking agent. researchgate.net
Synthesis of Charged Polymers and Ionomers
The synthesis of charged polymers, specifically ionomers such as anion exchange membranes (AEMs), represents a key application for DABCO in materials science. These membranes are crucial components in electrochemical devices like alkaline fuel cells and water electrolyzers. DABCO and its derivatives are employed as quaternizing agents to introduce fixed positive charges into a polymer backbone. researchgate.net
A notable strategy involves using a blend of polymers, such as poly(2,5-benzimidazole) (ABPBI) and poly(vinylbenzyl chloride) (PVBC), to form a crosslinked film. This stable matrix is subsequently functionalized through a quaternization reaction with DABCO derivatives. This process results in the covalent bonding of DABCO's nitrogen atoms to the polymer backbone, creating quaternary ammonium (B1175870) groups. These positively charged sites, paired with mobile hydroxide (B78521) anions after alkaline treatment, impart ionic conductivity to the membrane. researchgate.net Research has shown that the length of the alkyl chains on the DABCO derivative can significantly influence the final properties of the AEM, including its thermal stability, ion exchange capacity (IEC), and ionic conductivity. researchgate.net
Below is a summary of research findings on AEMs synthesized using different DABCO derivatives.
| Quaternizing Agent | Polymer Backbone | IEC (mmol/g) | Ionic Conductivity (S/cm) at 25°C | Water Uptake (%) | Application Performance |
| Butyl derivative of DABCO (BDABCO) | Poly(2,5-benzimidazole) / PVBC | 1.83 | 0.018 | 100 | Good performance in a zero-gap alkaline water electrolyzer. |
| Methyl derivative of DABCO (MDABCO) | Poly(2,5-benzimidazole) / PVBC | 1.96 | 0.011 | 130 | Lower performance compared to BDABCO-based membrane. |
This table is based on data presented in research on anion exchange membranes. researchgate.net
Mechanisms of Polymerization Catalyzed by 1,4-Diazabicyclo[2.2.2]octane Hydrates
The catalytic action of DABCO and its hydrates in polymerization is primarily attributed to its function as a potent nucleophilic catalyst. pearson.comresearchgate.netwikipedia.org The cage-like structure of DABCO leaves its nitrogen atoms sterically accessible, allowing their lone pair of electrons to readily participate in chemical reactions. researchgate.net
The general mechanism involves the nucleophilic attack of a DABCO nitrogen atom on an electrophilic center of a monomer, such as the carbonyl carbon of an isocyanate or an ester. This step forms a highly reactive, temporary intermediate. This activation makes the monomer more susceptible to attack by another reactant, such as an alcohol in the case of polyurethane synthesis, thereby accelerating the rate of polymerization. pearson.comwikipedia.org
In addition to its nucleophilic role, DABCO also functions as a base catalyst. researchgate.netresearchgate.net It can abstract a proton from a reactant, such as an alcohol, increasing its nucleophilicity and enhancing its reaction rate with an electrophilic monomer. This dual catalytic functionality makes DABCO highly efficient in promoting reactions like the formation of polyurethanes from polyols and isocyanates. wikipedia.orggoogle.com
Surface-Anchored Metal-Organic Frameworks (SURMOFs) Utilizing 1,4-Diazabicyclo[2.2.2]octane
In the field of nanotechnology, 1,4-diazabicyclo[2.2.2]octane serves as a critical building block in the construction of Surface-Anchored Metal-Organic Frameworks (SURMOFs). Specifically, it acts as a "pillar" ligand, connecting two-dimensional sheets of metal-carboxylate units to form a three-dimensional, porous structure. researchgate.net The resulting pillared-layer MOFs are of great interest for applications in sensing, catalysis, and gas separation. researchgate.netbeilstein-journals.org
Strategies for Heteroepitaxial Growth
Heteroepitaxy, the growth of a crystalline film of one material on a crystalline substrate of another, is an advanced strategy for creating multifunctional SURMOF heterostructures. This technique allows for the fabrication of monolithic multilayered films where functionality can be precisely controlled. rsc.org
A successful strategy for achieving heteroepitaxial growth involves using a well-oriented SURMOF as a seed layer to template the growth of a subsequent, different SURMOF. For example, a thin, highly beilstein-journals.org-oriented layer of Cu₂(BDC)₂(DABCO) can be grown on a silicon substrate. rsc.orgrsc.org This initial layer then acts as a structural template for the layer-by-layer deposition of a different MOF, such as Zn₂(BDC)₂(DABCO). The zinc-based SURMOF, which is otherwise difficult to grow in a well-ordered fashion directly on the substrate, adopts the beilstein-journals.org orientation of the underlying copper-based template. rsc.orgrsc.org
This approach enables the construction of complex core-shell and multilayer structures. For instance, an emissive SURMOF layer can be grown on top of the zinc-based spacer layer. The spacer effectively separates the emissive layer from the copper-based seed layer, which would otherwise quench its photoluminescence. rsc.orgrsc.org This method has been successfully extended to other linkers, such as using a Cu₂(BDC)₂(DABCO) template to grow crystalline and highly beilstein-journals.org-oriented Zn₂(NDC)₂(DABCO). rsc.org
Fabrication of Oriented SURMOF Structures
Controlling the crystallographic orientation of SURMOFs during fabrication is essential, as the alignment of the framework's pores relative to the substrate surface dictates accessibility and ultimately, device performance. researchgate.net Several key strategies have been developed to fabricate highly oriented SURMOF structures using DABCO as a pillar ligand.
One of the most effective methods is the use of self-assembled monolayers (SAMs) to functionalize the substrate surface. The terminal groups of the SAM molecules direct the coordination of the initial MOF building blocks, thereby templating the orientation of the entire film. beilstein-journals.orgacs.org
Carboxylate-terminated SAMs : These surfaces tend to promote the growth of M₂L₂P SURMOFs in the direction. researchgate.netacs.org
Pyridyl-terminated SAMs : These surfaces are used to align the SURMOF growth along the beilstein-journals.org direction, where the 2D metal-carboxylate sheets are parallel to the substrate. researchgate.netacs.org
The deposition temperature is another critical parameter that must be precisely controlled in conjunction with the surface chemistry. Research on the growth of [Cu₂(F₄bdc)₂(dabco)] revealed that achieving a perfectly oriented film depends on a synergy between the SAM and the temperature. researchgate.net For instance, the expected orientation on carboxylate-terminated surfaces is best achieved at low temperatures (5 °C), whereas the desired beilstein-journals.org orientation on pyridine-terminated surfaces requires a higher deposition temperature (60 °C). researchgate.net
Simplified procedures have also been developed. It has been demonstrated that highly beilstein-journals.org-oriented Cu₂(bdc)₂(dabco) SURMOFs can be grown on silicon wafers with a native oxide layer by simply rinsing the substrate with absolute ethanol (B145695) prior to the layer-by-layer deposition process. rsc.orgacs.org
The table below summarizes the conditions for fabricating oriented SURMOF structures.
| SURMOF Composition | Substrate | Surface Functionalization/Pre-treatment | Deposition Temp. (°C) | Resulting Orientation |
| [Cu₂(F₄bdc)₂(dabco)] | Gold | Carboxylate-terminated SAM | 5 | |
| [Cu₂(F₄bdc)₂(dabco)] | Gold | Pyridine-terminated SAM | 60 | beilstein-journals.org |
| [Zn₂(adc)₂(dabco)] | Gold | Carboxylate-terminated SAM (MTCA) | 15 | |
| [Zn₂(adc)₂(dabco)] | Gold | Pyridyl-terminated SAM (PPP1) | 60 | beilstein-journals.org |
| [Cu₂(bdc)₂(dabco)] | Silicon | Piranha solution (80 °C) | Ambient | |
| [Cu₂(bdc)₂(dabco)] | Silicon | Ethanol rinse | Ambient | beilstein-journals.org |
Q & A
Q. What are the key catalytic roles of 1,4-diazabicyclo[2.2.2]octane (DABCO) in organic synthesis?
DABCO acts as a Brønsted base and nucleophilic catalyst in diverse reactions. For example, it facilitates the synthesis of isoxazole derivatives by deprotonating primary nitro compounds, enabling cycloaddition with dipolarophiles under mild conditions (e.g., acetonitrile, 60°C) . It also accelerates Michael additions by stabilizing intermediates through hydrogen bonding, as demonstrated in the synthesis of dibenzo[a,j]xanthenes using DABCO derivatives .
Q. How does DABCO hydrate influence crystal packing and hydrogen-bonding networks?
In DABCO hydrate structures, intermolecular N–H⋯O hydrogen bonds form trimer units, as observed in the crystal lattice of 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate) (space group P1, a = 7.332 Å, b = 10.512 Å). These interactions are critical for stabilizing pseudosymmetric packing arrangements .
Q. What safety protocols are essential when handling DABCO hydrate in laboratory settings?
DABCO is hygroscopic and flammable (UN 1325, Hazard Class 3). Store at 2–8°C under nitrogen to prevent decomposition. Use PPE: gloves, eye protection, and respirators (type ABEK or N100) .
Advanced Research Questions
Q. How does pressure-induced hydration alter the structural properties of DABCO hydroiodide?
At 500 MPa, DABCO hydroiodide undergoes hydration, forming a monoclinic lattice (P bca, a = 14.896 Å, b = 21.236 Å, c = 30.962 Å) with a cell volume of 9794 ų. This phase transition introduces new O–H⋯I hydrogen bonds, confirmed by X-ray diffraction and thermal analysis .
Q. What mechanistic insights explain DABCO’s role in dynamic polymer networks?
DABCO enables reversible transalkylation in polymer networks, enhancing stress relaxation. For instance, it catalyzes crosslinking in poly(ethylene glycol)-based systems, achieving 90% stress recovery within 10 minutes at 120°C. The process is monitored via rheology and FT-IR spectroscopy .
Q. How do DABCO-containing iodobismuthates exhibit tunable optoelectronic properties?
Iodobismuthates with N-substituted DABCO cations (e.g., [C₆H₁₄N₂]₂[Bi₂I₁₀]) show structure-dependent bandgap modulation (1.8–2.2 eV). Single-crystal XRD and TGA reveal anion dimensionality (0D to 2D) correlates with thermal stability (decomposition >250°C) .
Q. Can DABCO derivatives serve as dual-functional catalysts in asymmetric synthesis?
Yes, DABCO-based thiourea catalysts enable enantioselective Michael additions (e.g., 90% ee in β-nitroamine synthesis). The mechanism involves base-assisted deprotonation and chiral induction via hydrogen bonding, validated by DFT calculations .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
